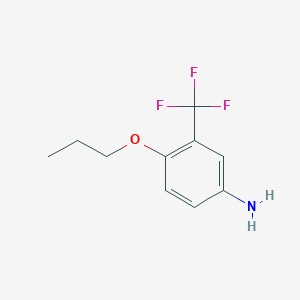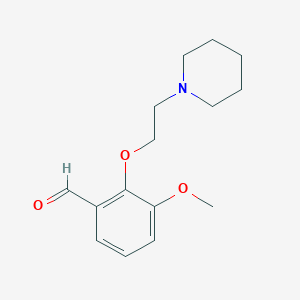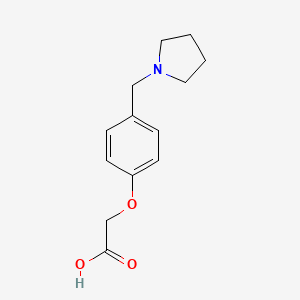
5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine
Übersicht
Beschreibung
5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine (5-Cl-2-MMB-PA) is an organic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. It is a synthetic compound with a relatively simple structure, consisting of a phenyl group connected to a chlorine atom and a methoxy-methyl-butoxy group. 5-Cl-2-MMB-PA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
5-Cl-2-MMB-PA has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It has been used in the synthesis of various compounds, such as antibiotics, antifungals, and anticancer drugs. It has also been used in the synthesis of various peptides and proteins, as well as in the synthesis of various enzymes. Additionally, 5-Cl-2-MMB-PA has been used in the synthesis of various hormones, such as insulin and growth hormone.
Wirkmechanismus
The exact mechanism of action of 5-Cl-2-MMB-PA is not fully understood. However, it is known that 5-Cl-2-MMB-PA can interact with various enzymes and proteins, which can lead to the inhibition of certain biochemical pathways. Additionally, 5-Cl-2-MMB-PA can interact with various hormones, such as insulin and growth hormone, which can lead to the regulation of certain physiological processes.
Biochemical and Physiological Effects
5-Cl-2-MMB-PA has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, which can lead to the inhibition of certain biochemical pathways. Additionally, 5-Cl-2-MMB-PA has been shown to interact with various hormones, such as insulin and growth hormone, which can lead to the regulation of certain physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Cl-2-MMB-PA in laboratory experiments is that it is a relatively simple compound to synthesize and it is relatively stable in aqueous solutions. Additionally, 5-Cl-2-MMB-PA can be used in a variety of experiments, such as in the synthesis of various compounds, peptides, and proteins. However, the main limitation of using 5-Cl-2-MMB-PA in laboratory experiments is that the exact mechanism of action of the compound is not fully understood, which can lead to unpredictable results.
Zukünftige Richtungen
There are several potential future directions for research on 5-Cl-2-MMB-PA. These include further investigation into the mechanism of action of the compound, as well as the potential applications of the compound in the fields of medicinal chemistry, biochemistry, and physiology. Additionally, further research could be conducted on the potential biochemical and physiological effects of the compound. Finally, further research could be conducted on the potential advantages and limitations of using 5-Cl-2-MMB-PA in laboratory experiments.
Eigenschaften
IUPAC Name |
5-chloro-2-(3-methoxy-3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,15-3)6-7-16-11-5-4-9(13)8-10(11)14/h4-5,8H,6-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXIBZSYFWITDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=C(C=C(C=C1)Cl)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



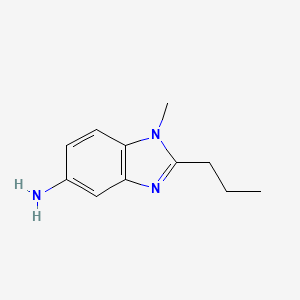

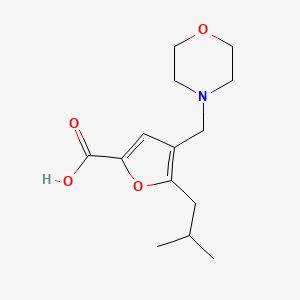


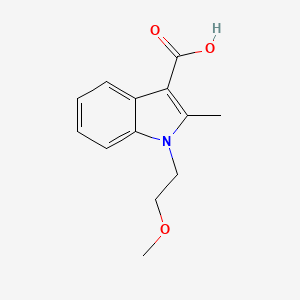
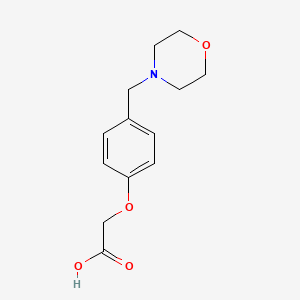
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
amine](/img/structure/B3163370.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)
